molecular formula C13H15N3O2 B2691130 3,5-Dimethyl-1-(2-nitro-1-phenylethyl)pyrazole CAS No. 882151-73-7

3,5-Dimethyl-1-(2-nitro-1-phenylethyl)pyrazole

Cat. No. B2691130
CAS RN: 882151-73-7
M. Wt: 245.282
InChI Key: YPOXKJXJKIWPRT-UHFFFAOYSA-N
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Description

3,5-Dimethylpyrazole is an organic compound with the formula (CH3C)2CHN2H. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents .


Synthesis Analysis

The synthesis of 3,5-dimethylpyrazole involves the condensation of acetylacetone and hydrazine .


Molecular Structure Analysis

The compound is unsymmetrical, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .


Chemical Reactions Analysis

3,5-Dimethylpyrazole is a precursor to a variety of ligands that are widely studied in coordination chemistry, including trispyrazolylborate, a trispyrazolylmethane, and a pyrazolyldiphosphine .


Physical And Chemical Properties Analysis

3,5-Dimethylpyrazole is a white solid that dissolves well in polar organic solvents. It has a molar mass of 96.133 g·mol−1, a melting point of 107.5 °C, and a boiling point of 218 °C .

Scientific Research Applications

Structural and Spectral Characteristics : Research on conjugated pyrazoles, including derivatives similar to 3,5-Dimethyl-1-(2-nitro-1-phenylethyl)pyrazole, highlights their unique structural and spectral characteristics. The influence of functional groups on tautomeric behavior and energy band gaps is significant. These characteristics are crucial for applications in materials science and chemistry, where the absorption and transmission spectra of such compounds are experimentally obtained and theoretically validated through density functional theory (DFT) calculations (Ibnaouf et al., 2019).

Helical Twist and Square Planar Complexes : The structure of 3,5-dimethyl-1-(2-nitrophenyl)-1H-pyrazole (DNP) exhibits a rare class of helically twisted synthetic organic molecules. This structural feature is essential for synthesizing square planar Pd(II) complexes with distinct helical twists. Such complexes are unprecedented and showcase the compound's potential in creating novel materials with unique molecular architectures (Drew et al., 2007).

Tautomerism and Molecular Structure : The study of tautomerism in heteroaromatic compounds with five-membered rings, including pyrazole derivatives, provides insights into their stability and structural variations in different media. This knowledge is vital for understanding the chemical behavior and potential applications of these compounds in various solvents and conditions (Katritzky & Maine, 1964).

Antibacterial and DNA Photocleavage Studies : Compounds structurally related to 3,5-Dimethyl-1-(2-nitro-1-phenylethyl)pyrazole have been synthesized and shown to possess antibacterial potential and DNA photocleavage ability. Such studies highlight the biomedical applications of pyrazole derivatives, providing a foundation for developing new therapeutic agents (Sharma et al., 2020).

Supramolecular Materials : The ability of 1H-pyrazoles to form hydrogen-bonded supramolecular materials has been demonstrated. The thermal stability, fluorescence, and hydrogen-bonding capabilities of these materials can vary significantly based on the terminal substituent, leading to diverse supramolecular structures with potential applications in materials science (Moyano et al., 2021).

Safety And Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H361 (Suspected of damaging fertility or the unborn child), and H373 (May cause damage to organs through prolonged or repeated exposure) .

properties

IUPAC Name

3,5-dimethyl-1-(2-nitro-1-phenylethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-10-8-11(2)16(14-10)13(9-15(17)18)12-6-4-3-5-7-12/h3-8,13H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOXKJXJKIWPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole

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